molecular formula C11H13N3O3 B1268174 1-(4-Nitrobenzoyl)piperazine CAS No. 72141-41-4

1-(4-Nitrobenzoyl)piperazine

Cat. No.: B1268174
CAS No.: 72141-41-4
M. Wt: 235.24 g/mol
InChI Key: HIQSQKKHPVVUEJ-UHFFFAOYSA-N
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Description

1-(4-Nitrobenzoyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It features a piperazine ring substituted with a 4-nitrobenzoyl group

Biochemical Analysis

Biochemical Properties

1-(4-Nitrobenzoyl)piperazine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including acetylcholinesterase and gamma-aminobutyric acid (GABA) receptors . The interaction with acetylcholinesterase involves reversible inhibition, which affects the hydrolysis of acetylcholine, a neurotransmitter crucial for nerve signal transmission. Additionally, this compound acts as an agonist for GABA receptors, influencing neurotransmission and potentially modulating neurological functions .

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. This compound influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to affect the expression of genes involved in neurotransmission and metabolic pathways . It also impacts cellular metabolism by altering the activity of enzymes involved in energy production and utilization. These effects can lead to changes in cellular function, including alterations in cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to acetylcholinesterase, inhibiting its activity and leading to an accumulation of acetylcholine in synaptic clefts . This inhibition disrupts normal neurotransmission and can result in various physiological effects. Additionally, this compound interacts with GABA receptors, enhancing their activity and modulating inhibitory neurotransmission . These molecular interactions underpin the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under controlled conditions, but it may degrade over extended periods . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, with some studies indicating potential cumulative effects on cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal adverse effects, while higher doses can lead to toxicity and adverse reactions . In animal studies, doses exceeding certain thresholds have been associated with neurotoxic symptoms, including tremors, convulsions, and central nervous system depression . These findings highlight the importance of dosage considerations in the use of this compound for research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s interaction with acetylcholinesterase and GABA receptors influences metabolic processes related to neurotransmission and energy metabolism . Additionally, this compound may affect the levels of metabolites involved in these pathways, further modulating cellular function and metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation in different cellular compartments can influence its activity and function. Studies have shown that this compound is distributed in various tissues, with a preference for neural tissues due to its interactions with neurotransmitter receptors . This distribution pattern is crucial for understanding the compound’s effects on cellular and physiological processes.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is often localized in synaptic regions, where it interacts with neurotransmitter receptors and enzymes involved in neurotransmission . Additionally, post-translational modifications and targeting signals may direct this compound to specific cellular compartments, influencing its biochemical and cellular effects

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Nitrobenzoyl)piperazine can be synthesized through the reaction of piperazine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like tetrahydrofuran (THF) at elevated temperatures . The general reaction scheme is as follows: [ \text{Piperazine} + \text{4-Nitrobenzoyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-(4-Nitrobenzoyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Reduction: 1-(4-Aminobenzoyl)piperazine.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Nitrobenzoyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Nitrobenzoyl)piperazine involves its interaction with biological molecules. The nitro group can undergo reduction to form an amino group, which can then interact with various biological targets. The piperazine ring provides a scaffold that can be modified to enhance its binding affinity and specificity for different molecular targets .

Comparison with Similar Compounds

1-(4-Nitrobenzoyl)piperazine can be compared with other piperazine derivatives such as:

  • 1-(4-Fluorobenzoyl)piperazine
  • 1-(4-Bromobenzoyl)piperazine
  • 1-(4-Aminobenzoyl)piperazine

Uniqueness: this compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can be selectively reduced or substituted, allowing for the synthesis of a wide range of derivatives with diverse properties.

Properties

IUPAC Name

(4-nitrophenyl)-piperazin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c15-11(13-7-5-12-6-8-13)9-1-3-10(4-2-9)14(16)17/h1-4,12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQSQKKHPVVUEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50337813
Record name 1-(4-Nitrobenzoyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72141-41-4
Record name 1-(4-Nitrobenzoyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 72141-41-4
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is interesting about the structure of 1-(4-Nitrobenzoyl)piperazine and how was this confirmed?

A1: this compound exhibits two distinct conformational shapes. This is due to both the partial double bond character of the amide bond and the restricted rotation around the piperazine ring. These conformations were observed through ¹H NMR, with two distinct coalescence points indicating the energy barriers between them. The conformational flexibility was further confirmed through X-ray diffraction analysis of single crystals.

Q2: What potential application does this compound have in bioorthogonal chemistry?

A2: The nitro group within this compound allows for its reaction with [¹⁸F]F⁻, showcasing its potential as a building block for ¹⁸F-labeled compounds. This is particularly relevant for Positron Emission Tomography (PET) imaging applications. While not explored in the study, the presence of the nitro group also opens possibilities for further modification, such as reduction to an amine, which could be leveraged for conjugation to biomolecules.

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